4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid synthesis protocol
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Introduction: Context and Significance
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (CAS No. 29936-96-7) is a bifunctional organic molecule that serves as a valuable building block in contemporary drug discovery and materials science.[1] Its structure is characterized by a rigid benzoic acid core, a flexible ether linkage, and a terminal morpholine amide. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceutical agents.[2][3][4] The morpholine heterocycle is a "privileged" structure, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[5] The combination of these moieties in a single, well-defined scaffold makes this compound a strategic intermediate for synthesizing more complex molecular architectures with potential therapeutic applications.
This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this target molecule. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and high-yield outcome.
Synthetic Strategy: A Chemically Sound and Controlled Approach
The synthesis of a molecule with multiple reactive functional groups—in this case, a phenolic hydroxyl (in the precursor) and two distinct carboxylic acid groups (one aromatic, one aliphatic in a potential intermediate)—requires a carefully planned strategy to avoid unwanted side reactions and ensure selectivity. A retrosynthetic analysis reveals a robust three-step approach starting from the readily available 4-hydroxybenzoic acid.
The chosen forward synthesis prioritizes control and purity by:
-
Protecting the aromatic carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.
-
Pre-forming the morpholine amide side-chain into a reactive alkylating agent.
-
Executing a clean Williamson ether synthesis to couple the two key fragments.
-
Performing a final deprotection step to reveal the target carboxylic acid.
This strategy obviates potential issues with selectivity that would arise if one were to attempt direct amide coupling on a di-acid intermediate.
Part 1: Synthesis of Key Intermediates
Intermediate 1: Methyl 4-hydroxybenzoate (Protection Step)
The initial step involves the protection of the carboxylic acid functional group of 4-hydroxybenzoic acid via Fischer esterification. This prevents the acidic proton from interfering with the base-mediated Williamson ether synthesis in a later step.
-
Principle of Causality: Using a large excess of methanol as both solvent and reagent, with a strong acid catalyst (H₂SO₄), drives the reaction equilibrium towards the ester product, ensuring a high conversion rate. The reaction is reversible, but Le Châtelier's principle is leveraged to maximize the yield.
Experimental Protocol:
-
To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq.).
-
Add methanol (approx. 10-15 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (approx. 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, which can be purified by recrystallization.
Intermediate 2: 2-Bromo-1-morpholinoethan-1-one (Side-Chain Synthesis)
This step prepares the alkylating agent required for the ether synthesis. It involves the acylation of morpholine with bromoacetyl bromide.
-
Principle of Causality: The reaction is highly exothermic and releases hydrobromic acid (HBr). It is performed at 0°C to control the reaction rate and minimize side reactions. A non-nucleophilic base, such as triethylamine (Et₃N), is used as an acid scavenger to neutralize the HBr formed, driving the reaction to completion.
Experimental Protocol:
-
In a flask maintained at 0°C (ice bath), dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Slowly add a solution of bromoacetyl bromide (1.0 eq.) in DCM dropwise to the stirred morpholine solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude bromo-amide intermediate, which is often used in the next step without further purification.
Part 2: Assembly and Deprotection
Intermediate 3: Methyl 4-(2-morpholin-4-yl-2-oxoethoxy)benzoate (Coupling Step)
This crucial step involves the formation of the ether linkage via a Williamson ether synthesis, a classic S N 2 reaction.
-
Principle of Causality: A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenolic hydroxyl of methyl 4-hydroxybenzoate, forming a potent phenoxide nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solubilizes the ionic intermediate and promotes the S N 2 mechanism by not solvating the nucleophile as strongly as protic solvents would. This reaction is analogous to procedures found in the synthesis of similar benzoic acid derivatives.[6]
Experimental Protocol:
-
Combine methyl 4-hydroxybenzoate (1.0 eq.), 2-bromo-1-morpholinoethan-1-one (1.1 eq.), and powdered anhydrous potassium carbonate (1.5 eq.) in DMF.
-
Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Final Product: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid (Deprotection)
The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to unveil the desired benzoic acid.
-
Principle of Causality: Using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous-organic solvent mixture ensures complete hydrolysis of the sterically unhindered methyl ester.[7] Subsequent acidification with a strong acid (e.g., HCl) is critical to protonate the resulting sodium benzoate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Experimental Protocol:
-
Suspend the methyl ester intermediate (1.0 eq.) in a mixture of THF (or methanol) and water.
-
Add sodium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (typically 2-4 hours, monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
A white precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Quantitative Data and Characterization
The following table summarizes the typical quantitative parameters for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 4-Hydroxybenzoic Acid | MeOH, H₂SO₄ | 1 : Excess : 0.1 | Methanol | 65 | 4-6 | 90-95 |
| 1.2 | Morpholine | Bromoacetyl Bromide, Et₃N | 1 : 1.0 : 1.1 | DCM | 0 → RT | 3 | >95 (crude) |
| 2.1 | Methyl 4-hydroxybenzoate | Intermediate 2, K₂CO₃ | 1 : 1.1 : 1.5 | DMF | 60-70 | 8-12 | 85-90 |
| 2.2 | Intermediate 3 | NaOH, then HCl | 1 : 1.5 : to pH 2 | THF/H₂O | RT | 2-4 | 90-98 |
Product Validation: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the morpholine protons (~3.6-3.7 ppm), the methylene protons of the ether linkage (~4.8 ppm), the aromatic protons (~7.0 and ~8.0 ppm, showing an AA'BB' pattern), and the carboxylic acid proton (>12 ppm, often broad).
-
Mass Spectrometry (ESI-MS): The calculated mass for C₁₃H₁₅NO₅ is 265.26 g/mol . Expect to find [M+H]⁺ at m/z 266.1 or [M-H]⁻ at m/z 264.1.
-
FT-IR: Look for characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the amide (~1650 cm⁻¹).
References
-
PrepChem.com. Synthesis of 4-hydroxyphenylacetic acid. [Link]
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
Tejano. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
ResearchGate. Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
Molport. 4-{[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid. [Link]
-
Stenutz. 4-(4-morpholinylmethyl)benzoic acid. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
ResearchGate. Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. [Link]
-
Chemistry LibreTexts. Preparation of 4-Acetoxy Benzoic acid. [Link]
-
University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]
-
Wiley Online Library. Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives. [Link]
-
PubMed. Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. [Link]
-
NIH National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. [Link]
-
PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
-
ResearchGate. Incorporating Morpholine and Oxetane into Benzimidazolequinone Anti-Tumour Agents. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
NIH National Center for Biotechnology Information. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. [Link]
Sources
- 1. 29936-96-7|4-(2-Morpholino-2-oxoethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 7. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

